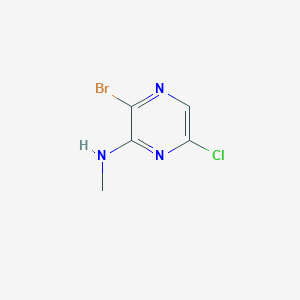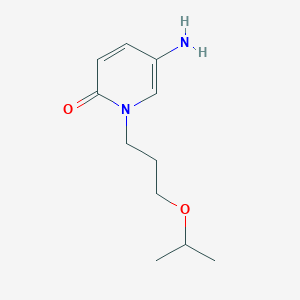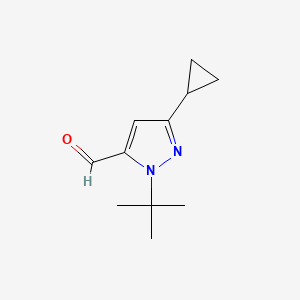
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C11H16N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a pyrazole ring with an aldehyde functional group.
Méthodes De Préparation
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and oxidation steps .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, while reduction yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-methanol .
Applications De Recherche Scientifique
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in bioactive molecules, and modifications to its structure can lead to the discovery of new drugs and therapeutic agents.
Medicine: Research on this compound has shown potential in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of cellular processes .
Comparaison Avec Des Composés Similaires
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: This compound is the oxidized form of the aldehyde and has similar chemical properties but different reactivity due to the presence of the carboxylic acid group.
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-methanol: This compound is the reduced form of the aldehyde and has different chemical properties and reactivity due to the presence of the alcohol group.
1-tert-butyl-3-cyclopropyl-1H-pyrazole: This compound lacks the aldehyde group and has different chemical properties and reactivity. It serves as a precursor for the synthesis of the aldehyde and other derivatives.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
2-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-9(7-14)6-10(12-13)8-4-5-8/h6-8H,4-5H2,1-3H3 |
Clé InChI |
PRVHSTGATYYVPB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=CC(=N1)C2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
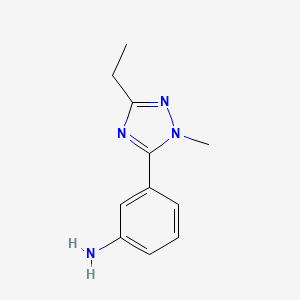

![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)

![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
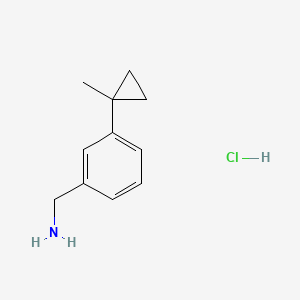
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
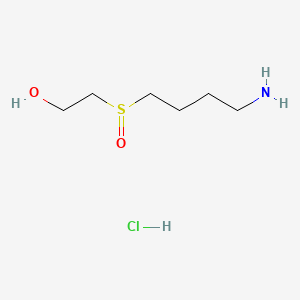

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
